molecular formula C4F9I B1581370 Ethene, tetrafluoro-, telomer with pentafluoroiodoethane CAS No. 25398-32-7

Ethene, tetrafluoro-, telomer with pentafluoroiodoethane

Cat. No.: B1581370
CAS No.: 25398-32-7
M. Wt: 345.93 g/mol
InChI Key: JTUFRAQTPUVTEM-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

Ethene, tetrafluoro-, telomer with pentafluoroiodoethane belongs to the chemical classification of fluorotelomer compounds, specifically representing a telomeric product formed through radical telomerization processes. The compound is officially registered under Chemical Abstracts Service identification number 161489, with component compounds including iodopentafluoroethane (Chemical Abstracts Service 9636) and tetrafluoroethylene (Chemical Abstracts Service 8301). The systematic nomenclature reflects the telomeric nature of the compound, incorporating both the tetrafluoroethylene taxogen and the pentafluoroiodoethane telogen in its molecular structure.

The molecular formula of this telomer compound is represented as C4F9I, indicating a carbon backbone of four atoms with nine fluorine atoms and one iodine atom. Alternative nomenclature includes "1,1,1,2,2-pentafluoro-2-iodoethane;1,1,2,2-tetrafluoroethene" and "1,1,1,2,2-pentafluoro-2-iodoethane; 1,1,2,2-tetrafluoroethene," reflecting the constituent components of the telomerization reaction. The compound's classification within the broader per- and polyfluoroalkyl substances family places it among polyfluoroalkyl substances, specifically those containing perfluoroalkyl moieties as defined by contemporary chemical classification systems.

According to the Buck et al. definition, polyfluoroalkyl substances are "aliphatic substances for which all hydrogen atoms attached to at least one (but not all) carbon atoms have been replaced by fluorine atoms, in such a manner that they contain the perfluoroalkyl moiety CnF2n+1–". This telomer compound fits within this classification framework due to its structural composition incorporating both perfluorinated and partially fluorinated segments. The presence of the iodine atom serves as a reactive site for further chemical transformations, making this compound particularly valuable as a synthetic intermediate in fluorochemical manufacturing processes.

Historical Development of Fluorotelomer Chemistry

The historical development of fluorotelomer chemistry traces back to the foundational discoveries in organofluorine chemistry during the mid-twentieth century. The accidental discovery of polytetrafluoroethylene by Roy J. Plunkett at DuPont's Jackson Laboratory in Deepwater, New Jersey, on April 6, 1938, marked a pivotal moment in fluorochemical development. Plunkett's observation of tetrafluoroethylene gas polymerizing spontaneously into a white, waxy solid laid the groundwork for subsequent developments in fluorocarbon chemistry, including the eventual development of telomerization processes.

The telomerization process itself represents a sophisticated chemical technology that emerged from the need to produce controlled-length fluorocarbon chains for various industrial applications. In telomerization, a perfluoroalkyl iodide (referred to as the "telogen") is reacted with tetrafluoroethylene (the "taxogen") to yield mixtures of perfluoroalkyl iodides with longer perfluorinated chains. The most widely used commercial telomerization process employs perfluoroethyl iodide and tetrafluoroethylene, producing linear perfluoroalkyl chains when linear telogens and taxogens are employed.

DuPont's development of the fluorotelomer iodide oxidation process served as the foundation for fluoropolymer production chemistry, beginning with the preparation of pentafluoroiodoethane from tetrafluoroethylene. This process involves adding tetrafluoroethylene to pentafluoroiodoethane at molar ratios designed to produce products of desired chain lengths, followed by oxidation to form carboxylic acids. The historical significance of these developments becomes evident when considering that the electrochemical fluorination process resulted in mixtures of linear and branched isomers, with approximately 70% linear and 30% branched isomers for perfluorooctane sulfonic acid and 78% linear and 22% branched isomers for perfluorooctanoic acid.

The evolution of fluorotelomer chemistry was significantly influenced by wartime requirements during World War II, when fluoropolymers found critical applications in the Manhattan Project due to their ability to tolerate fluorine and uranium hexafluoride. This period saw the development of large-scale fluorine production and the creation of materials that could withstand highly reactive fluorinated compounds, driving innovations in fluorocarbon synthesis that would later contribute to telomerization technology.

Significance in Per- and Polyfluoroalkyl Substances Research

The significance of this compound within per- and polyfluoroalkyl substances research stems from its role as both a synthetic intermediate and a potential environmental precursor compound. Fluorotelomer substances represent a crucial subclass of polyfluoroalkyl substances produced through fluorotelomerization processes, with their degradation serving as a potential source of perfluorocarboxylic acids in environmental systems. The telomer compound under investigation exemplifies the complex chemistry underlying these transformations and the challenges associated with understanding per- and polyfluoroalkyl substances environmental fate.

Research has demonstrated that fluorotelomer alcohols and related compounds can undergo biotransformation in soil, sludge, and sediment environments, resulting in the formation of perfluorocarboxylic acids. These transformation pathways are particularly significant because they represent indirect sources of persistent fluorinated compounds in environmental matrices. Studies have shown that atmospheric degradation of fluorotelomer alcohols can contribute substantially to global perfluorocarboxylic acid levels, with modeling estimates suggesting that 1-10% of global perfluorooctanoic acid levels may result from atmospheric degradation of fluorotelomer compounds.

The environmental significance of telomer compounds extends to their release patterns from consumer products and their subsequent transformation in various environmental compartments. Research has documented the release of fluorotelomer alcohols from consumer products to indoor air during production and throughout product lifetimes, indicating potential human exposure pathways. Additionally, release from landfills represents a continuing source of fluorotelomer compounds to the atmosphere, where they can undergo long-range atmospheric transport and transformation to perfluorocarboxylic acids.

Within the context of regulatory frameworks, telomer compounds have gained attention due to their classification as per- and polyfluoroalkyl substances precursors. The voluntary United States Environmental Protection Agency 2010/15 perfluorooctanoic acid Stewardship program specifically addressed trace levels of perfluorooctanoic acid and its precursors in fluorotelomer products, leading to the development of manufacturing processes capable of removing greater than 97 percent of these trace contaminants. This regulatory attention underscores the importance of understanding telomer compound chemistry and environmental behavior.

Current Research Landscape and Challenges

The current research landscape surrounding this compound and related telomer compounds reflects the growing scientific and regulatory attention focused on per- and polyfluoroalkyl substances chemistry and environmental fate. Contemporary research efforts have concentrated on developing improved analytical methods for detecting and quantifying telomer compounds in environmental matrices, understanding their transformation pathways, and assessing their potential contributions to persistent fluorinated compound burdens in environmental systems.

Recent technological developments have focused on treatment and destruction methods for per- and polyfluoroalkyl substances, including telomer compounds. Research published in 2025 demonstrated the application of flash joule heating technology for destroying per- and polyfluoroalkyl substances while simultaneously converting waste carbon materials into valuable graphene products. This approach achieved greater than 96% defluorination efficiency and 99.98% removal of perfluorooctanoic acid, representing significant advancement in per- and polyfluoroalkyl substances treatment technology. The method's ability to break carbon-fluorine bonds at temperatures exceeding 3,000 degrees Celsius suggests potential applications for treating telomer compounds and other fluorinated intermediates.

Current analytical challenges in telomer compound research include the need for improved detection methods capable of distinguishing between different telomer chain lengths and structural isomers. The presence of branched isomers, particularly those containing isopropyl branched perfluorocarboxylic acid structures with terminal (CF3)2CF- groups, has been observed in environmental samples, albeit at lower levels compared to linear counterparts. Understanding these structural variations and their environmental significance requires sophisticated analytical approaches and comprehensive reference standards.

Research gaps persist in understanding the complete environmental fate and transformation pathways of telomer compounds under various environmental conditions. While atmospheric transformation of fluorotelomer alcohols to perfluorocarboxylic acids has been well-documented, the specific pathways and rates for other telomer compounds, including iodinated intermediates, remain less well characterized. Additionally, the proportion of fluorotelomer compounds released to the gas phase due to hydrolysis of fluorotelomer-based products in landfill environments requires further investigation to inform regulatory and policy decisions.

The development of alternative chemistry approaches represents another significant area of current research focus. Scientists have identified potential alternatives to traditional fluorotelomer compounds, including silicone-based polymers, wax-based formulations, hyperbranched polymers, and modified silicone-based per- and polyfluoroalkyl substances. However, the environmental impacts and performance characteristics of these alternatives require comprehensive evaluation to ensure that substitution efforts do not introduce new environmental or health concerns.

Policy considerations continue to drive research priorities in telomer compound chemistry, with increasing emphasis on understanding the relationship between telomer compound emissions and the formation of persistent perfluorocarboxylic acids in environmental systems. Regulatory frameworks are evolving to address not only direct per- and polyfluoroalkyl substances contamination but also the indirect contribution of precursor compounds like telomers to environmental burdens. This policy landscape creates demands for improved scientific understanding of telomer compound behavior and transformation, driving continued research investment in these areas.

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-2-iodoethane;1,1,2,2-tetrafluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2F5I.C2F4/c3-1(4,5)2(6,7)8;3-1(4)2(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUFRAQTPUVTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(F)F.C(C(F)(F)I)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25398-32-7
Record name Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane
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Record name Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane
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Record name Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane
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Record name Ethene, 1,1,2,2-tetrafluoro-, telomer with 1,1,1,2,2-pentafluoro-2-iodoethane
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Preparation Methods

Telomerization Reaction

The primary and most widely reported method for preparing Ethene, tetrafluoro-, telomer with pentafluoroiodoethane is through a telomerization reaction involving tetrafluoroethene and pentafluoroiodoethane. This process belongs to a broader class of telomerization reactions used to synthesize fluorinated telomers and polymers.

  • Reaction Description:
    Tetrafluoroethene (C2F4) reacts with pentafluoroiodoethane (C2F5I) under controlled conditions to produce the telomer product. The reaction typically proceeds via radical or catalytic initiation, leading to the formation of linear or branched fluorinated chains terminated by the pentafluoroiodoethyl group.

  • Significance:
    This method allows precise control over the molecular weight and structure of the resulting telomer, making it highly valuable for producing specialized fluoropolymers.

Pyrolysis of Pentafluoroiodoethane

Another related preparation approach involves the pyrolysis of pentafluoroiodoethane , which has been studied extensively for its conversion to perfluorobutanes and related compounds.

  • Process Details:
    Pentafluoroiodoethane undergoes thermal decomposition (pyrolysis) under optimized conditions to generate reactive intermediates such as tetrafluoroethylene, which can then participate in telomerization or polymerization reactions. This method also involves the elimination of iodine and formation of double bonds through lithium-halogen exchange techniques.

  • Lithium-Halogen Exchange:
    The process involves replacing iodine in pentafluoroiodoethane with lithium (using n-butyl lithium), followed by elimination of adjacent halides to form tetrafluoroethylene units, which can subsequently react to form telomers.

Halogenation and Fluorination Routes

Historical methods for synthesizing pentafluoroiodoethane, a key precursor, include halogenation and fluorination of tetraiodoethylene or tetrafluoro-1,2-diiodoethane with iodine pentafluoride. These methods indirectly contribute to the preparation of the telomer by providing the essential iodinated fluorocarbon starting materials.

Data Table: Summary of Preparation Methods

Preparation Method Key Reactants Conditions / Notes Outcome / Product Reference
Telomerization Tetrafluoroethene + Pentafluoroiodoethane Radical or catalytic initiation, controlled temp. This compound
Pyrolysis of Pentafluoroiodoethane Pentafluoroiodoethane Thermal decomposition, lithium-halogen exchange Formation of tetrafluoroethylene intermediates and telomers
Halogenation/Fluorination Tetraiodoethylene + Iodine pentafluoride Reaction at elevated temperatures Pentafluoroiodoethane precursor

Research Findings and Analysis

  • The telomerization reaction is the most direct and industrially relevant method for synthesizing this compound. This reaction benefits from the availability of tetrafluoroethene and pentafluoroiodoethane, both of which can be prepared or sourced via established fluorination and halogenation techniques.

  • Pyrolysis of pentafluoroiodoethane provides a versatile route to generate reactive fluorinated intermediates, including tetrafluoroethylene, which can be harnessed for further telomerization. This method requires precise control of temperature and reaction environment to optimize yields and minimize side reactions.

  • Lithium-halogen exchange reactions enable the formation of olefinic fluorocarbons by replacing iodine atoms with lithium and subsequent elimination, facilitating the synthesis of tetrafluoroethylene units essential for telomerization.

  • The combination of these methods allows for flexibility in industrial synthesis, enabling the production of fluorinated telomers with tailored properties for applications in polymer synthesis and high-performance materials.

Chemical Reactions Analysis

Types of Reactions

Ethene, tetrafluoro-, telomer with pentafluoroiodoethane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, acids, and bases. The reaction conditions often involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives and polymers with enhanced chemical and physical properties .

Scientific Research Applications

Polymerization Initiator and Cross-linking Agent

This telomer is widely used as a polymerization initiator and cross-linking agent in the synthesis of specialty polymers. Its ability to form stable bonds enhances the mechanical properties of the resulting materials.

  • Applications :
    • Fluoropolymer Production : It is integral in producing fluoropolymers that are used in non-stick coatings and chemical-resistant surfaces .
    • Advanced Materials : Utilized in creating high-performance materials for aerospace and automotive industries due to its durability and resistance to extreme conditions .

Coatings and Adhesives

The compound is also incorporated into coatings and adhesives, providing oil and grease resistance. This application is critical in sectors requiring reliable protective layers.

  • Examples :
    • Food Packaging : Used as an oil- or grease-resistant treatment for paper and paperboard intended for food contact .
    • Industrial Coatings : Employed in caulks, paints, and adhesives where chemical resistance is paramount .

Environmental Applications

Research indicates potential uses in environmental applications, particularly in creating materials that mitigate pollution through their stability and resistance to degradation.

Case Study 1: Fluoropolymer Production

A study demonstrated the effectiveness of using ethene, tetrafluoro-, telomer with pentafluoroiodoethane in producing linear perfluorocarboxylic acids through a controlled polymerization process. This method resulted in high yields of desired products while minimizing by-products, showcasing the compound's efficiency in industrial applications .

Case Study 2: Food Packaging Innovations

Research highlighted the compound's role in developing food packaging materials that resist oil and grease penetration. These materials not only meet safety standards but also enhance the shelf life of food products by providing a barrier against contaminants .

Market Prospects

The market for this compound is promising due to the increasing demand for high-performance materials across various sectors:

  • Electronics : The need for advanced insulating materials continues to grow as technology evolves.
  • Automotive & Aerospace : High-performance polymers are essential for lightweight yet durable components.
  • Sustainable Solutions : The trend towards environmentally friendly materials drives research into innovative applications of this compound .

Mechanism of Action

The mechanism by which ethene, tetrafluoro-, telomer with pentafluoroiodoethane exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to participate in various chemical reactions, leading to the formation of products with unique properties. The presence of reactive terminal groups facilitates its incorporation into larger molecular structures, enhancing its functionality in different applications .

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name Key Structural Features Reactivity/Stability Key References
Ethene, tetrafluoro-, telomer with pentafluoroiodoethane Short-chain TFE telomer (CₙF₂ₙ₊₁I, n < 8) Iodine termination allows dehydroiodination; moderate thermal stability
Polytetrafluoroethylene (PTFE) Long-chain TFE homopolymer (C₂F₄)ₙ Chemically inert; high thermal stability (melting point ~327°C)
Perfluorooctanesulfonic acid (PFOS) C₈F₁₇SO₃H with sulfonate group Extremely persistent; bioaccumulative; regulated globally
Gamma-omega-perfluoro-C8-14-alkyl acrylate polymers Acrylate polymers with C8–C14 perfluoroalkyl chains Hydrolytically stable; used in stain-resistant coatings
TFE-Perfluorovinyl Ether Copolymers TFE copolymerized with perfluorovinyl ethers (e.g., CF₃OCF=CF₂) Melt-processable; used in ion-exchange resins and elastomers

Key Observations :

  • Chain Length: The telomer’s short chain length (C2–C6 inferred from synthesis with C₂F₅I) contrasts with PTFE’s high molecular weight and PFOS’s C8 backbone.
  • Terminal Groups : Iodine termination differentiates it from sulfonate (PFOS) or acrylate groups, offering unique degradation pathways (e.g., dehydroiodination to form unsaturated fluorocarbons) .
  • Thermal Stability : PTFE and TFE copolymers exhibit superior stability (>300°C), whereas the telomer decomposes at lower temperatures due to iodine’s labile nature .

Environmental and Regulatory Profiles

Compound Name Environmental Impact Regulatory Status Key References
This compound Shorter chains degrade faster; potential for partial mineralization Listed in Canadian Environmental Protection Act (CEPA) regulations; restricted in consumer products
PFOS Persistent, bioaccumulative, toxic (PBT); global contamination Banned under Stockholm Convention (2009)
C8–C14 Fluorotelomers Degrade to PFOA/C8–C14 PFCA; phased out in many regions Subject to EPA Stewardship Program (voluntary phase-out)
PTFE Non-bioaccumulative but contributes to microplastic pollution Unregulated; exempt from PFAS restrictions

Key Observations :

  • The telomer’s iodine termination may reduce persistence compared to PFOS, though its degradation products (e.g., tetrafluoroethylene) require further study .
  • Regulatory scrutiny is increasing: Canada prohibits its use in certain products, while PFOS faces global bans .

Key Observations :

  • The telomer’s low effective concentration (<0.50%) in coatings highlights its efficiency as a surfactant .
  • PTFE remains irreplaceable in high-temperature applications, whereas PFOS alternatives prioritize shorter chains .

Biological Activity

Ethene, tetrafluoro-, telomer with pentafluoroiodoethane is a complex fluorinated compound that belongs to the class of per- and polyfluoroalkyl substances (PFAS). This article explores its biological activity, focusing on its toxicity, potential for bioaccumulation, and implications for human health and the environment.

Chemical Structure and Properties

This compound is synthesized through a telomerization process involving tetrafluoroethylene and pentafluoroiodoethane. The chemical structure allows for unique interactions with biological systems due to the presence of fluorine atoms, which confer stability and resistance to degradation.

General Toxicity

Research indicates that PFAS, including this compound, exhibit various toxicological effects. Studies have shown associations between exposure to PFAS and adverse health outcomes such as immune system impairment, hormonal disruption, and increased risk of certain cancers.

  • Immune System Effects: A study conducted on children from the Faroe Islands found that exposure to PFAS was linked to lower antibody responses to vaccinations, suggesting potential immunotoxicity .
  • Endocrine Disruption: PFAS have been implicated in thyroid disease and metabolic disorders due to their ability to interfere with hormonal signaling pathways .

Case Studies

  • Animal Studies: Research involving rats exposed to short-chain PFAS has demonstrated similar toxic effects as those observed with long-chain compounds like PFOS and PFOA. These studies highlight the need for further investigation into the biological activity of shorter-chain fluorinated compounds .
  • Human Epidemiological Studies: Population studies have reported correlations between serum levels of PFAS and conditions such as chronic kidney disease (CKD) and elevated uric acid levels .

Bioaccumulation Potential

The persistence of PFAS in the environment raises concerns about their bioaccumulation in living organisms. This compound has been shown to accumulate in protein-rich tissues such as the liver and kidneys, which can lead to long-term health effects .

Compound Bioaccumulation Factor Tissue Accumulation
This compoundHighLiver, Kidneys
PFOSVery HighBlood
PFOAHighLiver

Environmental Impact

The environmental persistence of this compound raises significant concerns regarding its impact on ecosystems. PFAS are known to contaminate water supplies and accumulate in wildlife, leading to potential ecological disruptions.

  • Water Contamination: Studies have documented the presence of PFAS in drinking water sources, highlighting the need for monitoring and regulation .
  • Wildlife Exposure: Research indicates that aquatic organisms can accumulate PFAS from contaminated water, leading to trophic transfer within food webs .

Regulatory Considerations

Given the potential risks associated with this compound and other PFAS compounds, regulatory bodies are increasingly scrutinizing their use. The European Union has implemented restrictions on certain long-chain PFAS due to their toxicological profiles .

Q & A

Q. What are the established synthesis routes for ethene, tetrafluoro-, telomer with pentafluoroiodoethane, and how can its purity be validated?

Synthesis typically involves radical telomerization of tetrafluoroethylene (TFE) with pentafluoroiodoethane under controlled conditions (e.g., UV initiation or thermal activation). Key parameters include temperature (optimized between 50–100°C), iodine radical scavengers, and inert atmospheres to prevent side reactions . Purity validation employs gas chromatography (GC) with Porapak Q columns to resolve telomer distributions and infrared (IR) spectroscopy to confirm fluorine-rich functional groups (e.g., C-F stretching at 1100–1300 cm⁻¹) . Nuclear magnetic resonance (¹⁹F NMR) further quantifies iodine end-group elimination during dehydroiodination steps .

Q. What analytical techniques are most reliable for characterizing the molecular weight distribution of this telomer?

Size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) is preferred for determining absolute molecular weights, circumventing challenges from fluorinated polymer-solvent interactions . Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is critical for resolving individual telomer chains, though matrix selection (e.g., fluorinated matrices like perfluorinated carboxylic acids) is crucial to avoid signal suppression .

Advanced Research Questions

Q. How does the telomer’s structure influence its thermal stability and degradation pathways?

Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset temperatures >300°C, attributed to C-I bond cleavage in end groups . Advanced studies combine pyrolysis-GC/MS to identify volatile degradation products (e.g., tetrafluoroethylene, iodoperfluoroalkanes) and quantify chain scission mechanisms. Computational modeling (DFT) of bond dissociation energies (BDEs) for C-I (~200 kJ/mol) versus C-F (~485 kJ/mol) bonds explains preferential iodine loss during degradation .

Q. What methodological approaches resolve contradictions in reported thermochemical data (e.g., boiling points, heat capacities)?

Discrepancies in boiling points (e.g., 196.8 K vs. 199 K in ) arise from measurement techniques (static vs. dynamic methods). Researchers should standardize measurements using adiabatic calorimetry for condensed-phase properties and compare results with NIST-recommended equations of state . For heat capacities, differential scanning calorimetry (DSC) with sapphire calibration is advised, particularly for fluorotelomers with low thermal conductivity .

Q. How can environmental persistence and bioaccumulation potential be assessed for this telomer?

Aerobic biodegradation studies using activated sludge models (OECD 301B) monitor defluorination via fluoride ion-selective electrodes. Metabolite identification via LC-MS/MS reveals intermediates like perfluorocarboxylic acids (PFCAs), linking degradation to telomer chain length and iodine content . Bioaccumulation factors (BAFs) are calculated using octanol-water partition coefficients (log KOW), though fluorotelomers require correction for fluorophilicity using polyparameter linear free-energy relationships (PP-LFERs) .

Q. What experimental designs mitigate hazards during handling and reactivity studies?

Due to TFE’s explosive potential (decomposition to carbon and CF₄ above 300°C), reactors should incorporate pressure relief valves and inert gas purging . For iodine-containing telomers, Schlenk-line techniques under argon prevent unintended radical reactions. Toxicity assessments mandate fume hoods with HEPA filters to capture volatile fluorinated intermediates .

Methodological Challenges

Q. How can researchers address discrepancies in fluorotelomer reactivity across solvent systems?

Solvent polarity significantly impacts telomer reactivity. For example, iodoperfluoroalkane elimination accelerates in polar aprotic solvents (e.g., DMF) due to stabilization of transition states. Systematic solvent screening using Kamlet-Taft parameters (α, β, π*) quantifies solvent effects on reaction rates .

Q. What strategies optimize the integration of this telomer into fluoropolymer matrices?

Reactive blending with TFE copolymers (e.g., polytetrafluoroethylene, PTFE) requires melt-processing above 327°C, with rheological modifiers (e.g., perfluoropolyethers) reducing shear degradation. Transmission electron microscopy (TEM) with energy-dispersive X-ray spectroscopy (EDS) maps iodine distribution to assess phase compatibility .

Regulatory and Environmental Considerations

Q. What ecotoxicological endpoints are prioritized for regulatory compliance?

Chronic toxicity testing on Daphnia magna (OECD 211) and zebrafish embryos (OECD 236) evaluates endocrine disruption potential from iodine leaching. Sediment adsorption studies (OECD 106) quantify Kd values to model aquatic fate .

Q. How do regulatory thresholds (e.g., EPA’s 10,000 lb RMP TQ) impact laboratory-scale studies?

Researchers must document telomer inventories to comply with Clean Air Act Section 112(r) thresholds. Small-scale syntheses (<1 kg) exempt facilities from Risk Management Plans but require annual reporting under TSCA Section 8(e) for significant adverse effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethene, tetrafluoro-, telomer with pentafluoroiodoethane
Reactant of Route 2
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Ethene, tetrafluoro-, telomer with pentafluoroiodoethane

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